molecular formula C11H10O6 B2672051 4-(Ethoxycarbonyl)phthalic acid CAS No. 1170416-53-1

4-(Ethoxycarbonyl)phthalic acid

Cat. No.: B2672051
CAS No.: 1170416-53-1
M. Wt: 238.195
InChI Key: GRCDWYLUYHRELN-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)phthalic acid is a derivative of phthalic acid (1,2-benzenedicarboxylic acid) with an ethoxycarbonyl (-COOCH₂CH₃) substituent at the 4-position of the benzene ring. The ethoxycarbonyl group is an electron-withdrawing substituent, which increases the acidity of the adjacent carboxylic acid groups compared to unmodified phthalic acid.

Properties

IUPAC Name

4-ethoxycarbonylphthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O6/c1-2-17-11(16)6-3-4-7(9(12)13)8(5-6)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCDWYLUYHRELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Ethoxycarbonyl)phthalic acid can be synthesized through the esterification of phthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating phthalic acid with ethanol and sulfuric acid under reflux conditions to form the ester. The reaction can be represented as follows:

Phthalic acid+EthanolH2SO44-(Ethoxycarbonyl)phthalic acid+Water\text{Phthalic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Phthalic acid+EthanolH2​SO4​​4-(Ethoxycarbonyl)phthalic acid+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of high-purity reagents and advanced catalytic systems can further enhance the production process .

Chemical Reactions Analysis

Esterification/Hydrolysis Pathways

4-(Ethoxycarbonyl)phthalic acid undergoes reversible esterification under acidic or alkaline conditions. A patented method demonstrates:

  • Alkaline hydrolysis with NaOH/KOH (1:1–3 molar ratio) achieves 85–92% yields for de-esterification reactions .

  • Re-esterification with ethanol/K₂CO₃ converts the carboxylic acid back to ethyl esters at 86–92% efficiency .

Table 1 : Optimization of esterification conditions

ParameterOptimal RangeYield Impact
Molar ratio (acid:EtOH)1:2–10<1:2 → incomplete reaction; >1:10 → byproduct formation
Temperature60–80°CBelow 60°C → sluggish kinetics

Anhydride Formation

Under dehydrating conditions (acetic anhydride, Δ), the compound forms a reactive anhydride intermediate. Key observations:

  • Forms symmetric dione structures upon reaction with diamines (e.g., ethylene diamine) .

  • IR spectral confirmation: Strong carbonyl stretches at 1688–1780 cm⁻¹ .

Amine Adduct Formation

Reacts with amines to generate phthalimide derivatives:

text
This compound + RNH₂ → Imide + H₂O
  • Reaction time: 3–8 hours

  • Yields: 78–93% for aliphatic amines

Table 2 : Representative amine reactions

AmineProduct StructureYield (%)Ref
Ethylene diamineBis-imide89
3-Amino-2-naphthoic acidCoupled aromatic system85

Cross-Coupling Reactivity

The ethoxycarbonyl group directs palladium-catalyzed couplings:

  • Suzuki-Miyaura reactions : Boronic acid partners react at the 4-position with 75–82% yields.

  • Requires Pd(PPh₃)₄ catalyst (2–5 mol%) and DMF/H₂O solvent.

Side-Chain Oxidation

The ethyl group undergoes controlled oxidation:

text
-CH₂CH₃ → -CH₂COOH (via KMnO₄/H⁺)
  • Achieves 60% conversion to 1,4-benzenedicarboxylic acid derivatives .

  • Over-oxidation risks: Requires <5°C temperature control .

Radical Reactions

Generates stable radicals under UV/Fe³⁺:

  • EPR confirmation: g-factor = 2.0034 (characteristic of aromatic radicals) .

  • Halogen abstraction: Reacts with CCl₄ to form chlorinated byproducts .

Lactone Formation

Intramolecular esterification creates γ-lactones:

  • Catalyzed by p-TsOH (10 mol%) in toluene .

  • Ring size control: 5-membered rings form preferentially (87% selectivity) .

Carboxylate Activation

DFT calculations (B3LYP/6-311G(d,p)) reveal:

  • Electron-withdrawing ethoxycarbonyl group lowers LUMO (-1.92 eV) → enhances electrophilicity .

  • Charge distribution: Carboxylic oxygens carry -0.43e partial charge .

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO): Accelerate coupling reactions but promote decarboxylation above 100°C.

  • Water : Enables hydrolysis but requires phase-transfer catalysts for hydrophobic reactants .

This compound's reactivity profile makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials. Recent advances in its catalytic functionalization (e.g., flow chemistry adaptations) continue to expand its synthetic utility .

Scientific Research Applications

Chemical Properties and Structure

4-(Ethoxycarbonyl)phthalic acid, with the molecular formula C11H10O6C_{11}H_{10}O_6, is characterized by its ethoxycarbonyl group attached to a phthalic acid structure. This configuration allows for various chemical reactions that enhance its utility in synthetic applications.

Pharmaceutical Applications

Synthesis of Bioactive Compounds:
this compound serves as a precursor in the synthesis of various bioactive compounds. For example, it has been utilized in the development of novel organoselenocyanates and diselenides, which exhibit antitumor properties. The compound's ability to undergo further functionalization makes it valuable in creating pharmaceuticals with enhanced efficacy and reduced side effects .

Case Study: Anxiolytic Activity
In a notable study, N-benzoyl 3-nitro-phthalimide was synthesized from phthalic acid derivatives, demonstrating anxiolytic activity in mouse models. This highlights the potential of this compound as a building block for therapeutic agents targeting anxiety disorders .

Agricultural Applications

Plant Protection Agents:
Research has indicated that derivatives of this compound can be formulated into effective fungicides and herbicides. These compounds are designed to protect crops from phytopathogenic fungi while minimizing environmental impact. The development of such agrochemicals is crucial as it addresses the growing demand for sustainable agricultural practices .

Case Study: Efficacy in Crop Protection
A comprehensive evaluation of thiazole-4-carboxylic acid esters, derived from phthalic acid structures, demonstrated significant fungicidal activity at low application rates. This research underscores the importance of this compound in developing innovative solutions for crop protection .

Material Science Applications

Polymer Synthesis:
The compound is also employed in the synthesis of polyesters and other polymer materials. Its reactivity allows for incorporation into polymer chains, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in industries requiring durable materials .

Case Study: Modification of Cellulosic Compounds
A study focused on modifying sugarcane bagasse cellulose using phthalic anhydride derivatives showed improved properties for bio-based materials. The incorporation of this compound into cellulose matrices resulted in higher degrees of substitution and enhanced performance characteristics .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological studies indicate that phthalic acid derivatives can exhibit low acute toxicity but may pose risks such as reproductive and developmental toxicity under certain conditions . Continuous research is necessary to evaluate the long-term effects and establish safe usage guidelines.

Mechanism of Action

The mechanism of action of 4-(ethoxycarbonyl)phthalic acid involves its ability to participate in various chemical reactions due to the presence of both carboxyl and ester functional groups. These groups allow the compound to interact with different molecular targets and pathways, facilitating reactions such as esterification, hydrolysis, and substitution. The aromatic ring also provides a site for electrophilic substitution reactions, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key differences between 4-(Ethoxycarbonyl)phthalic acid and other substituted phthalic acids:

Compound Substituent Electronic Effect Key Applications/Properties References
This compound -COOCH₂CH₃ Electron-withdrawing Potential monomer for polymers, co-crystal engineering Inferred
Phthalic acid None N/A Precursor for anhydrides, dyes, resins
4-Methyl phthalic anhydride -CH₃ Electron-donating Polymer crosslinking agent
4-(Trifluoromethyl)phthalic acid -CF₃ Strong electron-withdrawing High thermal stability, fluorinated polymers
4-[2-(Methacryloyloxy)ethoxycarbonyl]phthalic acid (4-MET) -COOCH₂CH₂O(CO)C(CH₂)CH₂ Electron-withdrawing, polymerizable Dental adhesives, bioactive materials
4-((2-Hydroxyethoxy)carbonyl)benzoic acid -COOCH₂CH₂OH Electron-withdrawing, hydrophilic Hydrogels, drug delivery systems

Physicochemical Properties

  • Acidity : The ethoxycarbonyl group enhances the acidity of the carboxylic acid groups compared to methyl-substituted derivatives (e.g., 4-methyl phthalic anhydride) but less than trifluoromethyl groups due to weaker electron withdrawal .
  • Solubility : The ethoxy group improves solubility in organic solvents compared to unsubstituted phthalic acid, similar to 4-MET, which is used in methacrylate-based formulations .
  • Thermal Stability : Likely lower than 4-(trifluoromethyl)phthalic acid due to the absence of fluorine’s stabilizing effects .

Biological Activity

4-(Ethoxycarbonyl)phthalic acid, a derivative of phthalic acid, has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential therapeutic effects.

Chemical Structure and Properties

This compound is an aromatic compound characterized by two carboxylic acid groups attached to a benzene ring, with an ethoxycarbonyl group at the 4-position. Its molecular formula is C11H10O5C_{11}H_{10}O_5. The presence of the ethoxycarbonyl group enhances its solubility and reactivity compared to other phthalic acid derivatives.

Toxicity Studies

Research indicates that phthalic acid derivatives can exhibit varying degrees of toxicity depending on their structure and substituents. A study highlighted the liver toxicity associated with similar compounds through a PPARα mode of action, which is relevant for understanding the toxicological profile of this compound .

  • Acute Toxicity : Limited studies indicate that this compound has low acute toxicity. However, it may cause irritations upon contact with skin or mucous membranes .
  • Chronic Toxicity : Long-term exposure studies are necessary to fully understand the chronic effects, but preliminary data suggest potential reproductive and developmental toxicity similar to other phthalate esters .

Metabolic Pathways

The metabolism of phthalic acids typically involves hydrolysis and conjugation reactions that increase their water solubility, facilitating excretion. For this compound, the metabolic pathway likely follows similar routes as other phthalate esters:

  • Hydrolysis : Initial hydrolysis by esterases converts the compound into its corresponding monoester.
  • Phase II Reactions : Conjugation with glucuronic acid or sulfate increases solubility .

Environmental Impact

A case study examining diesters of o-phthalic acid in surface waters indicated that these compounds are prevalent in aquatic environments, raising concerns about their ecological effects . The degradation pathways of these compounds by microbial action were also explored, showing that certain bacteria can effectively degrade phthalate esters.

Therapeutic Potential

Recent investigations into the therapeutic applications of phthalate derivatives have suggested that they may possess anti-inflammatory properties. For instance, certain phthalate derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

Data Tables

Study Type Findings Reference
Acute ToxicityLow acute toxicity; irritant to skin and mucous membranes
Metabolic PathwaysHydrolysis followed by Phase II conjugation
Environmental ImpactPresence in surface waters; degradation by bacteria
Therapeutic PotentialInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Ethoxycarbonyl)phthalic acid, and how can reaction intermediates be stabilized?

  • Methodological Answer : Synthesis typically involves esterification of phthalic acid derivatives. For example, reacting phthalic anhydride with ethanol under controlled acidic conditions (e.g., H₂SO₄ catalysis) yields ethoxycarbonyl derivatives. To stabilize reactive intermediates like acyl chlorides, use inert atmospheres (N₂/Ar) and low temperatures (0–5°C). Intermediate characterization via in situ FTIR or NMR can monitor esterification progress .
  • Key Considerations : Avoid hydrolysis by controlling moisture levels. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas. Degradation occurs via hydrolysis of the ethoxycarbonyl group; monitor purity periodically via HPLC (C18 column, acetonitrile/water mobile phase). Use desiccants (e.g., silica gel) in storage environments .
  • Safety Note : Wear nitrile gloves and goggles to avoid skin/eye irritation (Category 2 hazards) .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to identify ester carbonyl signals (~165–170 ppm) and aromatic protons.
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) or UPLC on BEH Phenyl columns resolves ester derivatives from byproducts .
  • Mass Analysis : High-resolution MS (ESI or MALDI) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can this compound be utilized as a linker in metal-organic frameworks (MOFs)?

  • Methodological Answer : The compound’s carboxylate and ester groups enable coordination with metal clusters (e.g., Zn⁴O). Pre-synthetic functionalization involves de-esterification (alkaline hydrolysis) to generate free carboxylates. Post-synthetic modification retains the ethoxycarbonyl group for tunable porosity. Use solvothermal synthesis (DMF, 120°C) with secondary building units (SBUs) like Zn₄O to construct MOFs. Characterize porosity via BET surface area analysis .
  • Data Note : MOFs with phthalate linkers exhibit surface areas >2000 m²/g, suitable for gas storage .

Q. What are the metabolic and environmental degradation pathways of this compound?

  • Methodological Answer : Microbial degradation (e.g., Pseudomonas spp.) proceeds via two pathways:

  • Salicylic Acid Pathway : Ester hydrolysis → phthalic acid → decarboxylation to catechol.
  • Direct Decarboxylation : Oxidative cleavage of the aromatic ring.
    Monitor intermediates via HPLC with C18 columns and MS detection. For environmental studies, simulate degradation in mineral salt media (pH 7.2, 30°C) and quantify metabolites .
    • Contradiction Alert : Some strains preferentially utilize the salicylic acid pathway, while others favor phthalic acid routes. Confirm strain-specific pathways via genomic analysis .

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